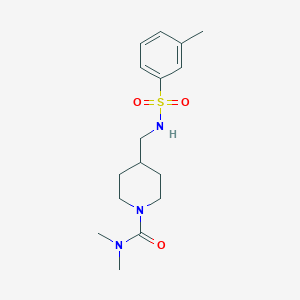

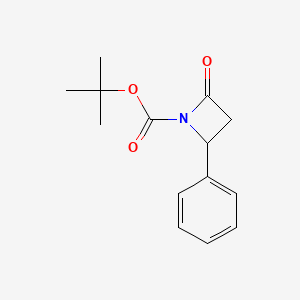

(2,6-Dichlorophenyl)urea

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“(2,6-Dichlorophenyl)urea” is a chemical compound that falls under the category of urea derivatives . It’s important to note that there are various urea derivatives, and their properties can vary significantly .

Synthesis Analysis

The synthesis of urea derivatives, including “this compound”, often involves the condensation of an amine with an isocyanate, or the coupling of amines with phosgene or a phosgene equivalent . A research paper describes a method for the construction of symmetrical diaryl ureas by triphosgene in the presence of triethylamine .Chemical Reactions Analysis

Urea and its derivatives undergo various chemical reactions. For instance, the decomposition of urea has been studied extensively, with kinetic and thermodynamic data derived from thermogravimetric (TG) analysis and differential scanning calorimetry (DSC) .Applications De Recherche Scientifique

Molecular Conformation and Stability :

- Yan et al. (2007) studied the molecular structure of a compound closely related to (2,6-Dichlorophenyl)urea, noting the planarity between certain phenyl rings and the urea group, and highlighting the presence of intramolecular hydrogen bonds that stabilize the molecular conformation (Yan et al., 2007).

Chemical Analysis and Environmental Monitoring :

- Gatidou et al. (2005) developed a method for determining the presence of this compound and similar compounds in seawater, highlighting its utility in monitoring environmental contamination (Gatidou et al., 2005).

Antimicrobial and Anticancer Properties :

- Scozzafava et al. (2001) investigated substituted urea derivatives, including those related to this compound, for their antimycobacterial activity against Mycobacterium tuberculosis, suggesting potential applications in designing novel drugs (Scozzafava et al., 2001).

- Figarola et al. (2012) explored the anti-cancer activities of novel dichlorophenyl urea compounds, showing their effectiveness in inhibiting the proliferation of leukemia cells by inducing cell cycle arrest, differentiation, and apoptosis (Figarola et al., 2012).

Analytical Chemistry and Compound Synthesis :

- Yan et al. (2008) focused on the synthesis and crystal structure of a compound incorporating elements of this compound, contributing to the understanding of molecular interactions and stability in similar compounds (Yan et al., 2008).

- Kanawati et al. (2009) provided insights into the fragmentation pathways of diuron, a phenyl urea herbicide, through a combined experimental and computational investigation, which is relevant for understanding the chemical behavior of this compound and related compounds (Kanawati et al., 2009).

Potential Applications in Decontamination :

- Ahmed et al. (2011) studied N,N′-dichloro-bis[2,4,6-trichlorophenyl]urea for its use as a chemical decontaminant, indicating possible applications for this compound in similar contexts (Ahmed et al., 2011).

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

(2,6-dichlorophenyl)urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6Cl2N2O/c8-4-2-1-3-5(9)6(4)11-7(10)12/h1-3H,(H3,10,11,12) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OODROUUHJQWALW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)NC(=O)N)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6Cl2N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.04 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![diethyl 5-(2,5-dimethyl-3-(2-((2-methylthieno[2,3-d]pyrimidin-4-yl)thio)acetyl)-1H-pyrrol-1-yl)isophthalate](/img/structure/B2660835.png)

![N-(3-chloro-2-methylphenyl)-2-(3,4-dimethylphenyl)-3-(methylthio)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide](/img/structure/B2660836.png)

![1-benzyl-3-(4-hydroxyphenyl)-5-propyltetrahydropyrrolo[3,4-c]pyrazole-4,6(1H,5H)-dione](/img/structure/B2660837.png)

![(2E)-3-[5-(methylsulfanyl)thiophen-2-yl]prop-2-enoic acid](/img/structure/B2660844.png)

![2-(4-fluorophenyl)-N-(5-methyl-2-phenyloxazolo[5,4-b]pyridin-6-yl)acetamide](/img/structure/B2660846.png)

![(4-Methoxy-[1,4'-bipiperidin]-1'-yl)(phenyl)methanone](/img/structure/B2660852.png)

![5-(2-methoxyethyl)-3-oxo-2-phenyl-N-(4-(trifluoromethyl)phenyl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2660855.png)